molecular formula C5H10ClNO B13174455 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride CAS No. 1354960-70-5

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride

Cat. No.: B13174455
CAS No.: 1354960-70-5
M. Wt: 135.59 g/mol
InChI Key: MQUOCZHRMSVMEL-UHFFFAOYSA-N
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Description

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride is an organic compound with the molecular formula C5H9NO·HCl. It is a derivative of ethanolamine, where the amino group is substituted with a prop-2-yn-1-yl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride typically involves the reaction of 2-aminoethanol with propargyl bromide. The reaction is carried out in a solvent such as dichloromethane at low temperatures (around 4°C) and then gradually warmed to room temperature. The product is then purified using column chromatography .

Industrial Production Methods

In industrial settings, the synthesis may involve similar steps but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems for temperature control and purification is common to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce primary amines.

Scientific Research Applications

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride involves its interaction with specific molecular targets. The prop-2-yn-1-yl group allows it to participate in various chemical reactions, including nucleophilic substitution and addition reactions. These interactions can modulate the activity of enzymes and other proteins, leading to its effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

  • 2-(Prop-2-yn-1-yloxy)ethan-1-amine hydrochloride
  • 2-[2-(Prop-2-yn-yloxy)ethoxy]ethan-1-ol

Uniqueness

2-(Prop-2-yn-1-ylamino)ethan-1-ol hydrochloride is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, from organic synthesis to biochemical research .

Properties

CAS No.

1354960-70-5

Molecular Formula

C5H10ClNO

Molecular Weight

135.59 g/mol

IUPAC Name

2-(prop-2-ynylamino)ethanol;hydrochloride

InChI

InChI=1S/C5H9NO.ClH/c1-2-3-6-4-5-7;/h1,6-7H,3-5H2;1H

InChI Key

MQUOCZHRMSVMEL-UHFFFAOYSA-N

Canonical SMILES

C#CCNCCO.Cl

Origin of Product

United States

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